molecular formula C12H22Cl2O2 B14419384 Chloromethyl 8-chloroundecanoate CAS No. 80418-94-6

Chloromethyl 8-chloroundecanoate

Cat. No.: B14419384
CAS No.: 80418-94-6
M. Wt: 269.20 g/mol
InChI Key: APKARRRMGNWDTO-UHFFFAOYSA-N
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Description

Chloromethyl 8-chloroundecanoate is an organic compound with the molecular formula C12H22Cl2O2 It is a chlorinated ester, characterized by the presence of both a chloromethyl group (-CH2Cl) and a chlorinated alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloromethyl 8-chloroundecanoate can be synthesized through the esterification of 8-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Chloromethyl 8-chloroundecanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Products include hydroxymethyl 8-chloroundecanoate, alkoxymethyl 8-chloroundecanoate, and aminomethyl 8-chloroundecanoate.

    Oxidation Reactions: Products include 8-chloroundecanoic acid and other oxidized derivatives.

    Reduction Reactions: Products include methyl 8-chloroundecanoate and other reduced derivatives.

Scientific Research Applications

Chloromethyl 8-chloroundecanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms, particularly those involving esterases and lipases.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals, polymers, and surfactants.

Mechanism of Action

The mechanism of action of chloromethyl 8-chloroundecanoate involves its interaction with various molecular targets, including enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The compound’s ester functionality allows it to be hydrolyzed by esterases, releasing the active chloromethyl moiety, which can then exert its effects on cellular pathways.

Comparison with Similar Compounds

    Chloromethyl 6-chloroundecanoate: Similar in structure but with the chloromethyl group positioned at the 6th carbon instead of the 8th.

    Chloromethyl 10-chlorodecanoate: Another chlorinated ester with the chloromethyl group at the 10th carbon.

    Chloromethyl 8-chlorooctanoate: A shorter-chain analog with similar chemical properties.

Uniqueness: Chloromethyl 8-chloroundecanoate is unique due to its specific positioning of the chloromethyl group, which influences its reactivity and interaction with biological targets. This positional specificity can lead to distinct biological activities and applications compared to its analogs.

Properties

CAS No.

80418-94-6

Molecular Formula

C12H22Cl2O2

Molecular Weight

269.20 g/mol

IUPAC Name

chloromethyl 8-chloroundecanoate

InChI

InChI=1S/C12H22Cl2O2/c1-2-7-11(14)8-5-3-4-6-9-12(15)16-10-13/h11H,2-10H2,1H3

InChI Key

APKARRRMGNWDTO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCCCCCC(=O)OCCl)Cl

Origin of Product

United States

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